molecular formula C16H18N2O3 B5704891 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline

3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline

Cat. No. B5704891
M. Wt: 286.33 g/mol
InChI Key: RBXIQKPZDRGRBX-UHFFFAOYSA-N
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Description

3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, also known as IMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is not fully understood. However, it has been proposed that this compound acts as a charge carrier in organic semiconductors, which enables the efficient transport of charge carriers in OFETs and OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not cause significant harm to human health.

Advantages and Limitations for Lab Experiments

3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has excellent solubility in common organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its low stability under ambient conditions, which limits its shelf life.

Future Directions

There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. One of the most promising directions is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound to understand its potential applications in various fields. Furthermore, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in different applications. Finally, there is a need for the development of new organic semiconductors based on this compound that can improve the performance of OFETs and OPVs.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound can be achieved using different methods, and it has been studied extensively for its potential applications in organic electronics. Although there is limited research on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not cause significant harm to human health. This compound has several advantages for lab experiments, but its low stability under ambient conditions limits its shelf life. There are several future directions for the research on this compound, including the development of new synthetic methods, further studies on its mechanism of action, and the development of new organic semiconductors based on this compound.

Synthesis Methods

3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be synthesized using different methods. One of the most common methods is the reaction between 2-isopropyl-5-methylphenol and 5-nitroanthranilic acid in the presence of a catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

properties

IUPAC Name

3-(5-methyl-2-propan-2-ylphenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(2)15-5-4-11(3)6-16(15)21-14-8-12(17)7-13(9-14)18(19)20/h4-10H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXIQKPZDRGRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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